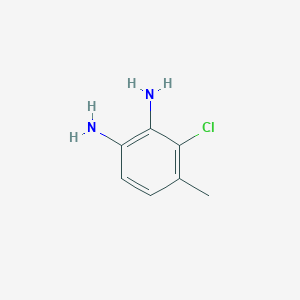

3-Chloro-4-methylbenzene-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-4-methylbenzene-1,2-diamine, also known as 4-Chloro-3-methylbenzene-1,2-diamine, is an organic compound with the molecular formula C7H9ClN2 . It has a molecular weight of 156.613 .

Synthesis Analysis

The synthesis of 3-Chloro-4-methylbenzene-1,2-diamine involves several steps. One method involves the nitration of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . Another method involves the conversion of aromatic amines, aldehydes, and azides into benzimidazole structural units .Molecular Structure Analysis

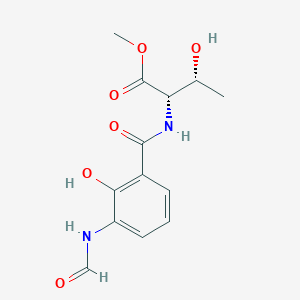

The molecular structure of 3-Chloro-4-methylbenzene-1,2-diamine consists of a benzene ring with a chlorine atom and a methyl group attached to it, along with two amine groups .Physical And Chemical Properties Analysis

3-Chloro-4-methylbenzene-1,2-diamine has a density of 1.3±0.1 g/cm3 and a boiling point of 305.6±37.0 °C at 760 mmHg . The compound is solid and should be stored in a dark place, under an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique

Polyimide Synthesis

4-Chloro-3-methylbenzene-1,2-diamine: plays a crucial role in synthesizing polyimides. These high-performance polymers are known for their exceptional thermal stability and solubility in organic solvents. Researchers utilize this compound as a building block to create polyimide films, coatings, and fibers for applications in electronics, aerospace, and engineering materials .

Chlorination and Derivative Formation

Chlorination of 4-Chloro-3-methylbenzene-1,2-diamine leads to the formation of pentachloro ketone. This intermediate can undergo further transformations, yielding various derivatives such as hydroxy acids and methylated products. These derivatives find applications in medicinal chemistry, agrochemicals, and materials science.

Catalyst Ligand

The compound’s amino groups can serve as ligands in coordination chemistry. Researchers explore its potential as a catalyst ligand in transition metal complexes. These complexes play a vital role in catalyzing various chemical reactions, including asymmetric synthesis and cross-coupling reactions .

Metal-Organic Frameworks (MOFs)

MOFs are porous materials with applications in gas storage, separation, and catalysis. Researchers incorporate 4-Chloro-3-methylbenzene-1,2-diamine as a linker in MOFs, tailoring their properties for specific applications. These frameworks can be used for gas adsorption, drug delivery, and environmental remediation .

Photoluminescent Materials

By functionalizing the compound, scientists create photoluminescent materials. These materials emit light when excited by UV radiation. Potential applications include optoelectronic devices, sensors, and fluorescent probes for biological imaging .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Researchers use it to construct more complex molecules, such as pharmaceutical intermediates or specialty chemicals. Its reactivity allows for diverse transformations, making it valuable in synthetic chemistry .

Safety and Hazards

Mécanisme D'action

Mode of Action

The mode of action of 3-Chloro-4-methylbenzene-1,2-diamine involves electrophilic aromatic substitution . In this process, the compound interacts with its targets, leading to changes in their structure and function. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that the compound can participate in reactions such as nitration, conversion from the nitro group to an amine, and bromination .

Propriétés

IUPAC Name |

3-chloro-4-methylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCWIJSCUIEMGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-methylbenzene-1,2-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,6-Dichloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone](/img/structure/B2743822.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2743823.png)

![[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride](/img/no-structure.png)

![1-[(2,4-Dichlorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2743829.png)

![6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2743836.png)

![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2743839.png)

![4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)butanamide](/img/structure/B2743843.png)

![3,4-dimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2743844.png)